molecular formula C15H28O5 B095105 1,2-Dihexanoylglycerol CAS No. 17598-91-3

1,2-Dihexanoylglycerol

Cat. No.: B095105
CAS No.: 17598-91-3
M. Wt: 288.38 g/mol
InChI Key: DRUFTGMQJWWIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihexanoylglycerol is a diacylglycerol compound where both acyl groups are hexanoyl. It is a synthetic analog of diacylglycerol, a key signaling molecule in various cellular processes. The molecular formula of this compound is C15H28O5, and it has a molecular weight of 288.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihexanoylglycerol can be synthesized through esterification reactions involving glycerol and hexanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of immobilized enzymes as biocatalysts is also explored to achieve selective esterification .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihexanoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hexanoic acid and glycerol derivatives.

    Reduction: Monohexanoylglycerol.

    Substitution: Various esters and amides.

Scientific Research Applications

1,2-Dihexanoylglycerol is widely used in scientific research due to its role as a cell-permeable analog of diacylglycerol. Its applications include:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigates signaling pathways involving protein kinase C activation, calcium mobilization, and lipid metabolism.

    Medicine: Explores its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of surfactants and emulsifiers

Mechanism of Action

1,2-Dihexanoylglycerol exerts its effects by mimicking diacylglycerol, a natural activator of protein kinase C. It binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers downstream signaling pathways involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioctanoylglycerol: Another diacylglycerol analog with octanoyl groups.

    1,2-Didecanoylglycerol: Contains decanoyl groups.

    1,2-Dimyristoylglycerol: Features myristoyl groups.

Uniqueness

1,2-Dihexanoylglycerol is unique due to its specific chain length, which influences its solubility, membrane permeability, and interaction with protein kinase C. Its shorter chain length compared to other diacylglycerols makes it more suitable for certain biochemical assays and cellular studies .

Properties

IUPAC Name

(2-hexanoyloxy-3-hydroxypropyl) hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFTGMQJWWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC(CO)OC(=O)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938726
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17598-91-3, 33774-66-2
Record name 1,2-Dihexanoylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, diester with 1,2,3-propanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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